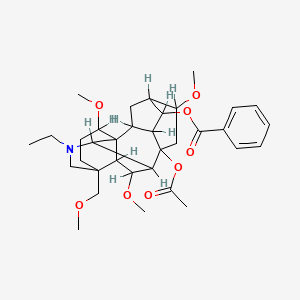
Papaverinol
Overview
Description
Papaverinol is a derivative of papaverine, an alkaloid found in the opium poppy It is known for its potential pharmacological activities, including antidiabetic and antiobesity effects
Preparation Methods
Synthetic Routes and Reaction Conditions
Papaverinol can be synthesized through the biotransformation of papaverine using filamentous fungi such as Cunninghamella elegans, Rhodotorula rubra, Penicillium chrysogeneum, and Cunninghamella blackesleeana. The biotransformation involves several reactions, including reduction, demethylation, N-oxidation, oxidation, and hydroxylation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the biotransformation process used in laboratory settings can be scaled up for industrial applications. The use of microbial biotransformation is advantageous due to its specificity and efficiency in producing desired metabolites.
Chemical Reactions Analysis
Types of Reactions
Papaverinol undergoes various chemical reactions, including:
Oxidation: Conversion to this compound N-oxide.
Reduction: Formation of 3,4-dihydropapaverine.
Demethylation: Production of 7-demethyl papaverine and 6,4’-didemethyl papaverine.
Hydroxylation: Formation of papaverine-3-ol.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.
Demethylation: Often achieved using reagents like boron tribromide or aluminum chloride.
Hydroxylation: Catalyzed by enzymes or chemical catalysts under specific conditions.
Major Products
The major products formed from these reactions include this compound N-oxide, 3,4-dihydropapaverine, 7-demethyl papaverine, 6,4’-didemethyl papaverine, and papaverine-3-ol .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Investigated for its role in metabolic pathways and enzyme interactions.
Industry: Potential use in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Papaverinol exerts its effects through several mechanisms:
Inhibition of Enzymes: This compound and its derivatives have been shown to inhibit enzymes such as protein tyrosine phosphatase 1B, α-glucosidase, and pancreatic lipase.
Molecular Targets: These enzymes are involved in metabolic pathways related to diabetes and obesity, making this compound a potential therapeutic agent for these conditions.
Pathways Involved: The inhibition of these enzymes leads to reduced glucose absorption and lipid metabolism, contributing to its antidiabetic and antiobesity effects.
Comparison with Similar Compounds
Papaverinol is compared with other derivatives of papaverine, such as:
Papaverine: The parent compound, known for its vasodilatory and antispasmodic effects.
Papaverine-3-ol: A hydroxylated derivative with potential bioactive properties.
Papaverine N-oxide: An oxidized form with distinct pharmacological activities.
Uniqueness
This compound stands out due to its specific enzyme inhibition properties and potential therapeutic applications in metabolic disorders. Its unique biotransformation process and resulting metabolites offer a diverse range of bioactivities compared to other papaverine derivatives.
Similar Compounds
- Papaverine
- Papaverine-3-ol
- Papaverine N-oxide
- 3,4-Dihydropapaverine
- 7-Demethyl Papaverine
- 6,4’-Didemethyl Papaverine
Properties
IUPAC Name |
(6,7-dimethoxyisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-23-15-6-5-13(10-16(15)24-2)20(22)19-14-11-18(26-4)17(25-3)9-12(14)7-8-21-19/h5-11,20,22H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZIJKXUHDFVGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=NC=CC3=CC(=C(C=C32)OC)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70964029 | |
| Record name | (6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70964029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
482-76-8 | |
| Record name | α-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1-isoquinolinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=482-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Papaverinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70964029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-(3,4-dimethoxyphenyl)-6,7-dimethoxyisoquinoline-1-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.897 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















